1-(2-nitrobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-(2-nitrobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a nitrobenzoyl group and a trifluoromethyl-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitrobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine core: Starting with piperazine, the compound is reacted with 2-nitrobenzoyl chloride under basic conditions to form 1-(2-nitrobenzoyl)piperazine.
Introduction of the trifluoromethyl-pyridinyl group: The intermediate is then reacted with 5-(trifluoromethyl)pyridine-2-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-nitrobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-nitrobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(2-nitrobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl-pyridinyl group can enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-nitrobenzoyl)piperazine: Lacks the trifluoromethyl-pyridinyl group, resulting in different chemical and biological properties.
4-[5-(trifluoromethyl)pyridin-2-yl]piperazine:
Uniqueness
1-(2-nitrobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both the nitrobenzoyl and trifluoromethyl-pyridinyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(2-nitrophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3/c18-17(19,20)12-5-6-15(21-11-12)22-7-9-23(10-8-22)16(25)13-3-1-2-4-14(13)24(26)27/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDPUBCFOMQMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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